molecular formula C13H15NO2 B1338481 (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid

(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid

Cat. No.: B1338481
M. Wt: 217.26 g/mol
InChI Key: PCWGKTAQBXMCJP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C

    Substitution: Cl2, Br2, NaOH

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced tetrahydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(E)-3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid

InChI

InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+

InChI Key

PCWGKTAQBXMCJP-FNORWQNLSA-N

Isomeric SMILES

CN1CCCC2=C1C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=CC(=O)O

Origin of Product

United States

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